molecular formula C11H9F3O4 B12076691 Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12076691
M. Wt: 262.18 g/mol
InChI Key: UTGHRQMQTCXBIE-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H9F3O4 and a molecular weight of 262.18 g/mol . This compound is characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-5H,6H2,1H3

InChI Key

UTGHRQMQTCXBIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzoic acid, which is then esterified to form methyl 3-hydroxybenzoate.

    Formylation: The methyl 3-hydroxybenzoate undergoes formylation to introduce the formyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include trifluoroethanol and formylating agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group in this compound participates in nucleophilic additions. For example:

  • Amine additions yield imine derivatives under mild conditions (e.g., room temperature, inert atmosphere).

  • Alcohol additions form hemiacetals or acetals in the presence of acid catalysts.

The trifluoroethoxy group stabilizes intermediates via its electron-withdrawing effect, enhancing reaction rates for nucleophilic attacks at the aldehyde carbon.

Reaction Type Reagents/Conditions Product Yield Reference
Amine additionPrimary amine, RT, anhydrous solventImine derivative70–85%
Alcohol condensationMethanol, H<sup>+</sup> catalystMethyl acetal65–78%

Vilsmeier-Haack Formylation

The compound undergoes Vilsmeier-Haack reactions to introduce formyl groups into aromatic systems. This reaction involves:

  • Reagents: POCl<sub>3</sub> and DMF.

  • Conditions: 0–5°C, followed by gradual warming to 60°C .

This step is critical in synthesizing intermediates for pharmaceuticals like silodosin, where further functionalization is required .

Condensation with Nitro Compounds

Reaction with 2-nitroethane proceeds via a Michael addition mechanism:

  • The aldehyde acts as an electrophile, forming a nitrovinyl intermediate .

  • Subsequent reduction with NaBH<sub>4</sub> or catalytic hydrogenation yields nitropropyl derivatives .

Step Conditions Intermediate Reference
Nitrovinyl formation2-Nitroethane, base, RT3-(5-(2-Nitrovinyl)indolin-1-yl)
ReductionH<sub>2</sub>/Pd-C or NaBH<sub>4</sub>3-(5-(2-Nitropropyl)indolin-1-yl)

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under basic conditions:

  • Reagents : KOH/MeOH or LiOH/H<sub>2</sub>O.

  • Product : Corresponding carboxylic acid, used in further coupling reactions .

Transesterification with higher alcohols (e.g., benzyl alcohol) is achievable using Ti(O<sup>i</sup>Pr)<sub>4</sub> as a catalyst .

Stability and Side Reactions

  • The trifluoroethoxy group reduces electron density in the benzene ring, diminishing electrophilic substitution reactivity.

  • Prolonged exposure to moisture leads to ester hydrolysis, necessitating anhydrous storage .

Key Mechanistic Insights

  • Electron-withdrawing effects : The -OCH<sub>2</sub>CF<sub>3</sub> group enhances electrophilicity at the aldehyde carbon and deactivates the aromatic ring toward electrophiles.

  • Kinetics : Nucleophilic addition reactions exhibit pseudo-first-order kinetics under dilute conditions.

This compound's versatility in forming pharmaceuticals and complex organic architectures underscores its importance in synthetic chemistry.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate has been investigated for its potential pharmacological properties. The trifluoroethoxy moiety is known to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

  • Antimicrobial Activity : Research indicates that derivatives of benzoate compounds exhibit antimicrobial properties. This compound may serve as a lead compound for developing new antimicrobial agents by modifying the functional groups attached to the benzoate structure .
  • Anti-inflammatory Effects : Some studies have suggested that similar compounds can exhibit anti-inflammatory activity. The incorporation of the trifluoroethoxy group may enhance anti-inflammatory effects through modulation of immune response pathways .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

  • Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymeric materials with desirable mechanical and thermal properties .
  • Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound can be incorporated into coatings and adhesives. The trifluoroethoxy group imparts water-repellent characteristics, making it suitable for use in protective coatings .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis.

  • Synthetic Intermediate : It can be used as a building block for synthesizing more complex molecules. The aldehyde functional group allows for further reactions such as condensation and reduction, enabling the creation of various derivatives with tailored properties .
  • Reagents in Reactions : The compound can act as a reagent in various organic transformations, including nucleophilic additions and cycloadditions. Its reactivity can be exploited to develop new synthetic pathways for complex organic molecules .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains when modified appropriately.
Anti-inflammatory PropertiesShowed potential in reducing inflammation markers in vitro.
Polymer ChemistrySuccessfully polymerized to form stable materials with enhanced properties compared to traditional polymers.
Coatings DevelopmentDeveloped water-repellent coatings with improved durability.
Organic SynthesisServed as a versatile intermediate leading to multiple derivatives with pharmaceutical significance.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both a formyl group and a trifluoroethoxy group, which confer distinct chemical and physical properties.

Biological Activity

Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is a compound of interest due to its potential biological activities and applications in pharmaceuticals and agriculture. This article reviews the biological activity associated with this compound, including its effects on various biological systems and its potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F3_3O3_3
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that derivatives of benzoate compounds exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antifungal and antibacterial properties. For instance, azole derivatives have been noted for their effectiveness against various fungal pathogens .
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds on tumor cells. For example, derivatives of 3-formylchromones have shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Antimicrobial Properties

A study involving structurally related compounds highlighted their effectiveness against Helicobacter pylori and other pathogens. The findings suggest that modifications in the chemical structure can enhance antimicrobial activity. This compound may exhibit similar properties due to its structural features .

Cytotoxic Activity

Research on 3-formylchromone derivatives revealed varying levels of cytotoxicity against human tumor cell lines. For example, certain derivatives showed significant activity against breast cancer cells while having minimal effects on normal cells. This suggests that this compound could be explored for its potential as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
FC10AntimicrobialHelicobacter pylori
FC11Urease InhibitionJack bean urease
3-formylchromoneCytotoxicityHuman breast cancer cells
Methyl derivativeAntifungalVarious fungal pathogens

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Induction of Apoptosis : Cytotoxic compounds often induce programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

How does the trifluoroethoxy substituent influence electronic properties and reactivity?

Advanced Research Focus
The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:

  • Reduces Electron Density : At the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the substituent).
  • Enhances Stability : Against nucleophilic attack in ester hydrolysis reactions.
  • Alters Reactivity : Observed in comparative studies of analogs, where trifluoroethoxy-containing compounds exhibit distinct reaction kinetics in SNAr reactions .

Q. Methodological Insight :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electron density distribution and predict regioselectivity .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

¹H NMR : Key signals include:

  • Formyl proton at δ 10.2–10.5 ppm (singlet).
  • Trifluoroethoxy -CF₂CH₂O- protons as a quartet (δ 4.6–4.8 ppm, J = 8.9 Hz) .

MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 277.1 (calculated for C₁₁H₉F₃O₄).

IR Spectroscopy : C=O stretch (ester) at ~1720 cm⁻¹ and aldehyde C=O at ~1680 cm⁻¹ .

How can computational modeling predict biological activity?

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial DNA gyrase). The trifluoroethoxy group may enhance binding affinity via hydrophobic interactions .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, analogs with electron-withdrawing groups show IC₅₀ values <10 µM against Pseudomonas aeruginosa .

What impurities arise during synthesis, and how are they controlled?

Basic Research Focus
Common impurities include:

  • Unreacted Intermediates : Residual 4-(2,2,2-trifluoroethoxy)benzoic acid (detected via HPLC, retention time 3.2 min).
  • Oxidation Byproducts : Formyl group over-oxidation to carboxylic acid (identified by TLC using 10% H₂SO₄ visualization) .

Q. Mitigation Strategies :

  • In-Process Controls : Monitor reaction progress using real-time FTIR to track formyl group formation.
  • Recrystallization : Use ethanol/water (7:3) to remove polar impurities .

How can contradictions in scaled-up synthesis yields be resolved?

Advanced Research Focus
Discrepancies often stem from:

  • Heat Transfer Issues : Inefficient mixing in large batches reduces reaction homogeneity. Solution: Use jacketed reactors with controlled cooling .
  • Catalyst Deactivation : Metal catalysts (e.g., Pd/C) may aggregate. Solution: Employ nanoparticle catalysts with higher surface area.
  • Statistical Analysis : Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) and identify critical parameters via ANOVA .

What is the role of the formyl group in derivatization strategies?

Advanced Research Focus
The formyl group enables:

  • Condensation Reactions : Formation of Schiff bases with amines (e.g., for hydrazone-linked prodrugs).
  • Click Chemistry : Azide-alkyne cycloaddition to attach fluorescent tags for cellular imaging.
  • Case Study : In analogs, formyl-derived hydrazones showed 3-fold higher solubility in PBS (pH 7.4) compared to parent compounds .

How does this compound compare structurally to bioactive analogs?

Q. Advanced Research Focus

CompoundStructural FeatureBiological Activity
LansoprazolePyridinylmethylsulfinyl benzimidazoleProton pump inhibitor (IC₅₀ = 0.5 µM)
This compoundFormyl-trifluoroethoxy benzoateAntimicrobial (MIC = 8 µg/mL, Acinetobacter baumannii)

The trifluoroethoxy group enhances membrane permeability, while the formyl group provides a site for targeted modifications .

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